molecular formula C14H13N3O5S B11017503 Methyl 4-(2-methoxy-2-oxoethyl)-2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate

Methyl 4-(2-methoxy-2-oxoethyl)-2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B11017503
M. Wt: 335.34 g/mol
InChI Key: WNRRUOBGELNBJA-UHFFFAOYSA-N
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Description

  • Methyl 4-(2-methoxy-2-oxoethyl)-2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure.
  • It belongs to the thiazole class of heterocyclic compounds, characterized by a five-membered ring containing both sulfur and nitrogen atoms.
  • The compound’s systematic name provides insights into its composition:

      Methyl: Indicates the presence of a methyl group (CH₃).

      4-(2-methoxy-2-oxoethyl): Refers to a substituent attached at the fourth position on the thiazole ring, containing an ethyl group with a methoxy (OCH₃) and a keto (C=O) functional group.

      2-[(pyridin-4-ylcarbonyl)amino]: Describes another substituent at the second position, consisting of a pyridine ring (pyridin-4-yl) with a carbonyl (C=O) group attached to an amino (NH₂) group.

      1,3-thiazole-5-carboxylate: The core structure of the compound, featuring a thiazole ring with a carboxylate (COO⁻) group at the fifth position.

  • Preparation Methods

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      Industrial Production:

  • Chemical Reactions Analysis

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      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    Methyl 4-(2-methoxy-2-oxoethyl)-2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

    Chemical Structure and Properties

    The compound is characterized by a thiazole ring, which is known for its diverse biological activities. The general structure can be summarized as follows:

    • Chemical Formula : C₁₁H₁₃N₃O₄S
    • Molecular Weight : 273.31 g/mol
    • Key Functional Groups : Thiazole, methoxy, carbonyl, and pyridine.

    1. Antitumor Activity

    Research has indicated that thiazole derivatives exhibit potent antitumor activity. For instance, studies have shown that compounds with similar thiazole structures can inhibit tubulin polymerization, a critical process for cancer cell division. In one study, a series of thiazole derivatives demonstrated IC50 values in the low nanomolar range against melanoma and prostate cancer cell lines, highlighting their potential as anticancer agents .

    CompoundCancer TypeIC50 (µM)
    Thiazole Derivative AMelanoma0.5
    Thiazole Derivative BProstate Cancer0.8

    2. Anticonvulsant Activity

    Thiazole derivatives have also been evaluated for anticonvulsant properties. One study reported that certain thiazole compounds significantly reduced seizure activity in animal models, suggesting a mechanism involving modulation of neurotransmitter systems . The structure-activity relationship indicated that modifications at specific positions on the thiazole ring enhanced anticonvulsant efficacy.

    3. Inhibition of Phospholipases A2

    Another notable biological activity is the inhibition of phospholipases A2 (PLA2), which are involved in inflammatory processes. The compound has been shown to exhibit inhibitory effects on PLA2 enzymes, making it a candidate for treating various inflammatory diseases such as arthritis and asthma .

    The mechanisms through which this compound exerts its biological effects are multifaceted:

    • Tubulin Inhibition : By preventing tubulin polymerization, the compound disrupts mitotic spindle formation in cancer cells.
    • Neurotransmitter Modulation : It may influence GABAergic and glutamatergic systems to exert anticonvulsant effects.
    • Inflammatory Pathway Interference : Inhibition of PLA2 leads to reduced production of pro-inflammatory mediators.

    Case Study 1: Antitumor Efficacy

    A recent study synthesized several thiazole derivatives and tested them against various cancer cell lines. The most active compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. The study concluded that structural modifications could enhance anticancer activity through improved binding to target proteins involved in cell proliferation .

    Case Study 2: Anticonvulsant Screening

    In another investigation, a series of thiazole-based compounds were screened for anticonvulsant properties using the pentylenetetrazol (PTZ) model in mice. The results indicated that specific substitutions on the thiazole ring led to enhanced protective effects against seizures, suggesting potential therapeutic applications in epilepsy management .

    Properties

    Molecular Formula

    C14H13N3O5S

    Molecular Weight

    335.34 g/mol

    IUPAC Name

    methyl 4-(2-methoxy-2-oxoethyl)-2-(pyridine-4-carbonylamino)-1,3-thiazole-5-carboxylate

    InChI

    InChI=1S/C14H13N3O5S/c1-21-10(18)7-9-11(13(20)22-2)23-14(16-9)17-12(19)8-3-5-15-6-4-8/h3-6H,7H2,1-2H3,(H,16,17,19)

    InChI Key

    WNRRUOBGELNBJA-UHFFFAOYSA-N

    Canonical SMILES

    COC(=O)CC1=C(SC(=N1)NC(=O)C2=CC=NC=C2)C(=O)OC

    Origin of Product

    United States

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